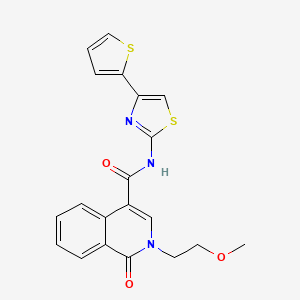![molecular formula C21H25N5O2S B11001827 4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B11001827.png)
4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a thiomorpholine moiety, and a piperazine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridine derivative: Starting with a pyridine precursor, various functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Thiomorpholine incorporation: The thiomorpholine ring is introduced via nucleophilic substitution reactions, often using thiomorpholine and a suitable leaving group.
Piperazine ring formation: The piperazine ring is synthesized through cyclization reactions involving diamines and dihaloalkanes.
Final coupling: The final step involves coupling the pyridine derivative with the thiomorpholine and piperazine intermediates using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and suitable solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Evaluated for its serotonin reuptake inhibitory activity.
Structurally Modified [1,2,4]Triazolo[1,5‑a]pyridine Derivatives: Used in the development of organic light-emitting diodes.
Uniqueness
4-(pyridin-2-yl)-N-[4-(thiomorpholin-4-ylcarbonyl)phenyl]piperazine-1-carboxamide stands out due to its combination of a pyridine ring, thiomorpholine moiety, and piperazine ring, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C21H25N5O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-pyridin-2-yl-N-[4-(thiomorpholine-4-carbonyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C21H25N5O2S/c27-20(25-13-15-29-16-14-25)17-4-6-18(7-5-17)23-21(28)26-11-9-24(10-12-26)19-3-1-2-8-22-19/h1-8H,9-16H2,(H,23,28) |
InChI Key |
GSRDRCKHEDJZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B11001746.png)
![6,8-Dimethyl-7-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11001756.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B11001770.png)
![N-(2-methoxyphenyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11001773.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11001784.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B11001787.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B11001791.png)

![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperidine-3-carboxylic acid](/img/structure/B11001798.png)
![N-[1-(1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B11001800.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11001801.png)
![4-(4-chlorophenyl)-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11001806.png)
